7-苯基苯并呋喃

描述

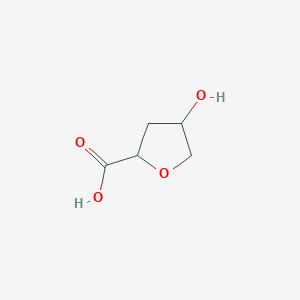

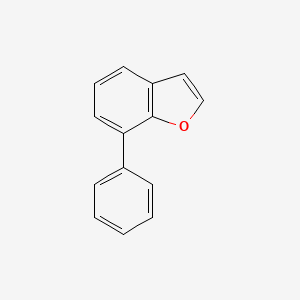

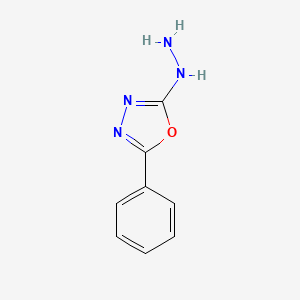

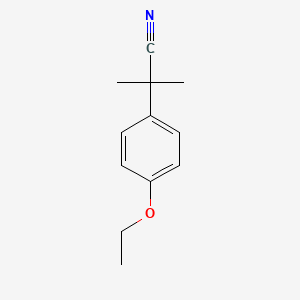

7-Phenylbenzofuran is a heterocyclic compound with a fused benzene and furan ring system. Its chemical structure consists of a benzene ring connected to a furan ring at the 7-position. The phenyl group (C₆H₅) is attached to the benzene ring, contributing to its aromatic character.

2.

Synthesis Analysis

Several synthetic methods exist for preparing 7-Phenylbenzofuran. One common approach involves cyclization reactions, such as Friedel-Crafts acylation or intramolecular cyclization of suitable precursors. Researchers have also explored transition-metal-catalyzed reactions to construct the benzofuran ring system.

3.

Molecular Structure Analysis

The molecular formula of 7-Phenylbenzofuran is C₁₄H₁₀O. Its molecular weight is approximately 194.23 g/mol. The compound exhibits planarity due to the conjugation between the benzene and furan rings. The phenyl group imparts steric effects and influences its reactivity.

4.

Chemical Reactions Analysis

- Electrophilic Aromatic Substitution (EAS) : The phenyl ring undergoes EAS reactions, such as halogenation, nitration, and sulfonation.

- Ring-Opening Reactions : The furan ring can be opened under acidic or basic conditions, leading to various derivatives.

- Cross-Coupling Reactions : Palladium-catalyzed cross-coupling reactions enable the introduction of diverse substituents.

5.

Physical And Chemical Properties Analysis

- Melting Point : Typically in the range of 100–120°C.

- Solubility : Soluble in organic solvents (e.g., dichloromethane, ethanol) but sparingly soluble in water.

- UV-Vis Absorption : Exhibits absorption bands in the UV region due to its aromatic character.

7.

科学研究应用

胆碱酯酶抑制活性

- 合成和分子对接: 羟基化的 2-苯基苯并呋喃衍生物,包括苯并呋喃支架的 7 位修饰,已显示出作为胆碱酯酶抑制剂的潜力。这项研究涉及这些化合物的合成、评估和分子对接研究,突出了它们在酶抑制中的作用 (Fais 等人,2019)。

抗原生动物活性

- 阳离子 2-苯基苯并呋喃: 一系列阳离子取代的 2-苯基苯并呋喃对锥虫布鲁氏罗得西亚原虫和恶性疟原虫等病原体表现出显着的体外抗原生动物特性。发现该系列中的某些化合物比五咪丁等现有治疗方法更有效 (Bakunov 等人,2008)。

单胺氧化酶抑制

- 硝基和甲氧基取代的化合物: 合成了硝基和甲氧基取代的 2-苯基苯并呋喃衍生物,并评估了它们对人单胺氧化酶 (MAO) 的抑制活性。研究发现特定的衍生物是 MAO-A 或 MAO-B 的有效抑制剂,突出了它们在治疗神经退行性疾病中的潜力 (Delogu 等人,2021)。

聚(ADP-核糖)聚合酶-1 (PARP-1) 抑制

- 苯并呋喃-7-羧酰胺: 对苯并呋喃-7-羧酰胺的研究表明它们具有作为聚(ADP-核糖)聚合酶-1 (PARP-1) 的抑制剂的潜力,PARP-1 是 DNA 修复过程中的关键酶。本研究开发了具有 2-取代基的各种化合物以探索其生物活性 (Lee 等人,2012)。

杀真菌性

- 抗真菌活性: 一项关于取代的 2-苯基苯并呋喃的杀真菌性的研究表明,具有羟基的化合物显示出很高的抗真菌活性。这项工作提供了对这些化合物中杀真菌性的结构要求的见解 (Chamberlain & Carter, 1980)。

抗癌特性

- 对癌细胞的细胞毒性作用: 发现某些 2-芳基苯并呋喃衍生物对人癌细胞表现出细胞毒性作用。这些衍生自植物雌激素的化合物在癌症的化学预防和治疗中显示出潜力,其中特定的化合物对多种癌细胞系表现出很高的功效 (Katsanou 等人,2007)。

抗糖尿病活性

- α-葡萄糖苷酶抑制和 IAPP 聚集: 研究了羟基化的 2-苯基苯并呋喃化合物的对 α-葡萄糖苷酶和胰岛淀粉样多肽 (IAPP) 聚集的抑制活性,这与糖尿病有关。一些化合物表现出显着的抑制活性,具有作为抗糖尿病药物的潜力 (Delogu 等人,2020)。

中枢神经系统药物

- 螺[异苯并呋喃-1(3H)、4'-哌啶]: 合成螺[异苯并呋喃-1(3H)、4'-哌啶]并将其评估为潜在的中枢神经系统药物,提供了它们在治疗抑郁症等疾病中的作用的见解 (Bauer 等人,1976)。

安全和危害

- Toxicity : Limited toxicity data are available. Handle with caution.

- Environmental Impact : Dispose of properly to prevent environmental contamination.

8.

未来方向

- Drug Development : Investigate its potential as a lead compound for drug development.

- Functionalization : Explore regioselective functionalization strategies.

- Bioactivity Studies : Investigate its biological effects and target interactions.

属性

IUPAC Name |

7-phenyl-1-benzofuran | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10O/c1-2-5-11(6-3-1)13-8-4-7-12-9-10-15-14(12)13/h1-10H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLNHAWPTYUFSLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC=CC3=C2OC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70479507 | |

| Record name | 7-Phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-Phenylbenzofuran | |

CAS RN |

35664-72-3 | |

| Record name | 7-Phenylbenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70479507 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Chloro-3-(2-chlorophenyl)benzo[d]isoxazole](/img/structure/B1626572.png)

![1-[4-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1626578.png)

![Dinaphtho[2,1,8,7-defg:2',1',8',7'-opqr]pentacene](/img/structure/B1626591.png)